molecular formula C6H3LiN4O2 B2531172 Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2408970-04-5

Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2531172
CAS No.: 2408970-04-5
M. Wt: 170.06
InChI Key: NFAQRXZQXHGCBK-UHFFFAOYSA-M
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Description

Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that contains a lithium ion coordinated to a triazolopyrimidine carboxylate moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The structure of this compound includes a triazole ring fused to a pyrimidine ring, which is further functionalized with a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal. This multicomponent reaction proceeds under mild conditions to yield the desired triazolopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include:

Uniqueness

This compound is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2.Li/c11-5(12)4-1-7-6-8-3-9-10(6)2-4;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAQRXZQXHGCBK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C=NC2=NC=NN21)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3LiN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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